molecular formula C16H26ClNO2 B4408452 1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride

1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B4408452
M. Wt: 299.83 g/mol
InChI Key: AGYZIPVFACCHFM-UHFFFAOYSA-N
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Description

1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride, commonly known as Propofol, is a short-acting intravenous anesthetic agent used for induction and maintenance of general anesthesia during surgery. It was first introduced in the 1980s and has since become one of the most widely used anesthetic agents due to its rapid onset and quick recovery time. Propofol is also used for sedation in critical care settings and for diagnostic procedures.

Mechanism of Action

Propofol acts on the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by increasing the opening of chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This results in a state of unconsciousness and loss of sensation.
Biochemical and physiological effects:
Propofol has a number of effects on the body, including decreased blood pressure, decreased heart rate, and respiratory depression. It also has antiemetic properties, making it useful in preventing nausea and vomiting during and after surgery. Propofol is metabolized primarily in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Propofol has several advantages as an anesthetic agent for laboratory experiments, including its rapid onset and quick recovery time, as well as its ability to provide deep sedation. However, it also has limitations, including its potential for respiratory depression and the need for careful monitoring of blood pressure and heart rate.

Future Directions

Future research on propofol could focus on its potential therapeutic effects in neurodegenerative diseases, as well as its role in the treatment of traumatic brain injury and stroke. Further investigation into the mechanism of action of propofol could also lead to the development of new anesthetic agents with improved safety and efficacy profiles. Finally, the use of propofol in combination with other drugs could be explored to optimize its effects and minimize its limitations.

Scientific Research Applications

Propofol has been extensively studied for its anesthetic and sedative properties. It has also been investigated for its potential therapeutic effects in a variety of conditions, including traumatic brain injury, stroke, and epilepsy. In addition, propofol has been shown to have antioxidant and anti-inflammatory properties, which may have implications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[2-(2-propoxyphenoxy)ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-2-13-18-15-8-4-5-9-16(15)19-14-12-17-10-6-3-7-11-17;/h4-5,8-9H,2-3,6-7,10-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZIPVFACCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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